molecular formula C21H22N2O2 B4421320 N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B4421320
M. Wt: 334.4 g/mol
InChI Key: IRWXSCFAEGONJE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through the reaction of the indole derivative with diethyl oxalate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-hydroxyacetamide.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:

    N-methyl-2-phenylindole: Lacks the diethyl and oxoacetamide groups, resulting in different chemical and biological properties.

    N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with variations in the substitution pattern on the indole ring.

    2-oxo-2-(1-methyl-2-phenyl-1H-indol-3-yl)acetamide: Lacks the diethyl groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N,N-diethyl-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-23(5-2)21(25)20(24)18-16-13-9-10-14-17(16)22(3)19(18)15-11-7-6-8-12-15/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXSCFAEGONJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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